Chloramine B

概要

説明

準備方法

合成経路と反応条件

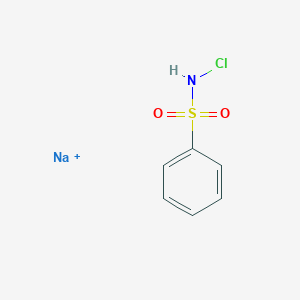

ベンゼンスルホンアミドクロラミンは、ベンゼンスルホンアミドと次亜塩素酸ナトリウムの反応によって合成されます。 反応は通常、生成物の安定性を確保するために、制御された温度条件下で水性媒体中で行われます .

工業的生産方法

ベンゼンスルホンアミドクロラミンの工業的生産には、ベンゼンスルホンアミドと次亜塩素酸ナトリウムを連続プロセスで大量に反応させることが含まれます。 反応混合物はその後ろ過され、生成物は結晶化および乾燥されて純粋なベンゼンスルホンアミドクロラミンが得られます .

化学反応の分析

反応の種類

ベンゼンスルホンアミドクロラミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

ベンゼンスルホンアミドクロラミンと一緒に使用される一般的な試薬には、ヨウ化カリウム、臭化ナトリウム、およびさまざまな有機溶媒が含まれます。 反応は通常、ベンゼンスルホンアミドクロラミンの分解を防ぐために、穏やかな条件下で行われます .

生成される主要な生成物

ベンゼンスルホンアミドクロラミンを含む反応から生成される主な生成物には、有機合成における貴重な中間体である、1-ヨードアルキンや1-ブロモアルキンなどのハロゲン化有機化合物が含まれます .

科学研究の応用

ベンゼンスルホンアミドクロラミンは、科学研究において幅広い用途を持っています。

科学的研究の応用

Medical Applications

Antiseptic and Disinfectant Properties

Chloramine B is widely recognized for its bactericidal properties. It is utilized in disinfecting drinking water and various utensils, fruits, and vegetables at concentrations around 5 ppm. Its effectiveness as a disinfectant is comparable to other agents like Presept, particularly against spores of Bacillus cereus. Studies show that while this compound allows some spore development post-treatment, Presept inhibits further growth entirely, indicating different mechanisms of action .

Case Study: Efficacy Against Bacterial Spores

A comparative study assessed the sporicidal effect of this compound against Bacillus cereus spores. The results indicated that this compound allowed partial germination after four hours, while Presept completely inhibited growth. This highlights the compound's potential for selective microbial control in clinical settings .

Water Treatment

Secondary Disinfectant in Water Distribution Systems

This compound serves as a secondary disinfectant in public water systems. It is preferred for its ability to maintain microbial control over longer distances compared to chlorine. Research has shown that chloramines reduce the formation of harmful by-products typically associated with chlorine disinfection .

| Parameter | Chlorine | This compound |

|---|---|---|

| Disinfection By-products | High | Low |

| Residual Stability | Short | Long |

| Microbial Control | Moderate | High |

Industrial Applications

Use in Dyeing and Bleaching

In the textile industry, this compound is employed for dyeing and bleaching processes. Its oxidizing properties make it suitable for treating cellular fabrics, contributing to color fixation and fabric brightening without damaging the material .

Case Study: Textile Industry Application

This compound's application in dyeing processes has been documented to improve color yield and stability in various fabrics. Its role as an oxidizing agent enhances the overall quality of dyed textiles while minimizing environmental impact compared to traditional bleaching agents .

Agricultural Uses

Seed and Grain Protection

This compound has been explored for its potential in protecting seeds and grains from microbial contamination during storage. Its application can reduce spoilage rates and enhance crop yields by maintaining seed viability .

Synthesis and Chemical Reactions

This compound is synthesized through the reaction of benzenesulfonamide with chlorine in a basic solution. This synthesis route is crucial for producing high-purity chloramine for various applications:

This reaction highlights the compound's utility in organic synthesis as an oxidizing agent and halogenator in chemical reactions .

作用機序

ベンゼンスルホンアミドクロラミンは、微生物細胞の求核剤と反応する有効塩素の放出を通じて作用し、細胞機能の破壊と最終的な細胞死につながります . 分子標的には、有効塩素によって酸化されるタンパク質、核酸、細胞膜が含まれます .

類似の化合物との比較

ベンゼンスルホンアミドクロラミンは、モノクロラミン、ジクロラミン、トリクロラミンなどの他のクロラミンと比較されることがよくあります。 これらのすべての化合物が塩素と窒素を含んでいる一方で、ベンゼンスルホンアミドクロラミンは、その安定性とより高い有効塩素含有量によって独特です . 類似の化合物には以下が含まれます。

モノクロラミン (NH2Cl): 水処理の消毒剤として使用されます。.

ジクロラミン (NHCl2): 安定性が低く、特定の消毒用途に使用されます。.

トリクロラミン (NCl3): 強い臭いで知られており、プール消毒に使用されます。.

ベンゼンスルホンアミドクロラミンは、その汎用性とさまざまな消毒および酸化プロセスにおける有効性により、複数の分野で貴重な化合物となっています。

類似化合物との比較

Chloramine B is often compared with other chloramines, such as monochloramine, dichloramine, and trichloramine. While all these compounds contain chlorine and nitrogen, this compound is unique due to its stability and higher active chlorine content . Similar compounds include:

Monochloramine (NH2Cl): Used as a disinfectant in water treatment.

Dichloramine (NHCl2): Less stable and used in specific disinfection applications.

Trichloramine (NCl3): Known for its strong odor and used in swimming pool disinfection.

This compound stands out for its versatility and effectiveness in various disinfection and oxidation processes, making it a valuable compound in multiple fields.

生物活性

Chloramine B (CAB), chemically known as sodium N-chlorobenzenesulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications in various studies.

This compound is a chlorinated compound that acts as a strong oxidizing agent. Its mechanism of action primarily involves the oxidation of biological molecules, including proteins and nucleic acids. This property enables it to exhibit significant antimicrobial activity against a range of pathogens.

- Oxidation Reactions : CAB can oxidize amino acids and other biomolecules in acidic conditions. Studies have shown that it effectively oxidizes tetracaine hydrochloride, demonstrating its utility in pharmaceutical applications .

- Disinfection Properties : this compound is used as a disinfectant due to its ability to inactivate bacteria, viruses, and protozoa. It provides longer-lasting disinfection compared to traditional chlorine treatments .

Antimicrobial Activity

This compound has been extensively studied for its antibacterial properties. It exhibits varying degrees of effectiveness against different bacterial strains:

- Gram-positive bacteria : CAB shows potent activity against Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate its efficacy in preventing bacterial growth .

- Gram-negative bacteria : While less effective than against Gram-positive bacteria, CAB still demonstrates significant antibacterial activity against certain Gram-negative strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | High |

| Bacillus subtilis | 5 | Very High |

| Escherichia coli | 50 | Moderate |

| Pseudomonas aeruginosa | 100 | Low |

Case Studies and Research Findings

Numerous studies have highlighted the biological activity of this compound:

- Kinetic Studies : Research has demonstrated the kinetics of CAB oxidation reactions, revealing insights into its reactivity with various substrates under different conditions . For instance, CAB was shown to effectively oxidize levetiracetam in acidic media, providing valuable data for pharmaceutical applications.

- Immunotoxicology : A study assessing the immunological effects of chloramines indicated minimal toxicity at concentrations used for disinfection. In female B6C3F1 mice exposed to chloramines in drinking water, no significant immunotoxic effects were observed .

- Carcinogenicity Studies : Long-term exposure studies have raised concerns about potential carcinogenic effects. In one study involving rats, increased incidences of mononuclear cell leukemia were noted at higher doses of chloramine treatment . However, overall survival rates did not significantly differ from control groups.

特性

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-16-0 (Parent) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041763 | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

127-52-6 | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-173 °C | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloramine B primarily used for?

A1: this compound is primarily recognized for its disinfectant and antiseptic properties. It's commonly used to eliminate bacteria, fungi, and viruses on surfaces and medical equipment. [, , , , , ]

Q2: How does this compound exert its antimicrobial effect?

A2: While the exact mechanism is complex, research suggests this compound disrupts microbial cell walls and interferes with essential cellular enzymes, ultimately leading to cell death. [, , ]

Q3: Are there bacteria that show resistance to this compound?

A3: Yes, studies have identified strains of bacteria, including Staphylococcus aureus and Escherichia coli, that exhibit resistance to this compound, potentially posing challenges in infection control. [, , ]

Q4: What influences the effectiveness of this compound against biofilms?

A5: The presence of organic matter can significantly reduce the efficacy of this compound against bacterial biofilms. This protective effect highlights the importance of proper cleaning before disinfection. []

Q5: What is the chemical structure of this compound?

A6: this compound is an N-chloro compound with the chemical name N-chlorobenzenesulfonamide sodium salt. []

Q6: What is the molecular formula and weight of this compound?

A7: Its molecular formula is C6H5ClNNaO2S, and its molecular weight is 213.62 g/mol. []

Q7: Can you elaborate on the use of this compound in organic synthesis?

A9: this compound is a versatile reagent in organic synthesis. For instance, it can be used to synthesize oligoguanidines, which have shown promising antimicrobial activity, and it has also been explored as a chlorinating agent for various substrates. [, ]

Q8: How does this compound react in acidic solutions?

A10: In acidic solutions, this compound can act as an oxidizing agent. Studies have investigated its kinetics and mechanism in oxidizing alcohols like geraniol and benzyl alcohol, providing insights into its reactivity. []

Q9: How does the antimicrobial activity of this compound compare to other disinfectants?

A11: Studies suggest the efficacy of this compound varies depending on the microorganism and conditions. For example, it has shown comparable or higher efficacy than peracetic acid and lactic acid against certain E. coli strains. [, ]

Q10: Has this compound been investigated for its potential in specific applications, such as fish preservation?

A12: Yes, research on germicidal ices for fish preservation found that ice containing this compound effectively delayed spoilage, indicating its potential in food preservation. []

Q11: Are there alternative chlorinating agents to this compound in industrial applications?

A13: Yes, the footwear industry is exploring water-based chlorinating agents like sodium dichloroisocyanurate (DCI) as alternatives to solvent-based this compound treatments to enhance adhesion in manufacturing processes. []

Q12: What is known about the toxicity of this compound?

A14: Studies indicate that high concentrations and acidic solutions of this compound can be toxic. Neutralizing the solution significantly reduces its toxicity, making it comparable to other common disinfectants like chloramine T. []

Q13: Are there any environmental concerns associated with using this compound?

A15: While this compound is an effective disinfectant, responsible use and disposal are crucial to minimize potential environmental impacts. Research is ongoing to identify and mitigate any negative effects and develop sustainable waste management strategies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。